

Technical Guide: 4,5-Dihydroisothiazole 1,1-Dioxide (CAS 881652-45-5)

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Compound of Interest

Compound Name: 4,5-Dihydroisothiazole 1,1-dioxide

Cat. No.: B1319610

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and suppliers of **4,5-Dihydroisothiazole 1,1-Dioxide** (CAS 881652-45-5). While specific experimental data on the biological activity and modulated signaling pathways of this compound are not extensively available in the public domain, this guide outlines general experimental protocols for assessing the potential of novel chemical entities in oncology and kinase inhibition, which can be applied to the compound of interest.

Chemical Properties and Data

4,5-Dihydroisothiazole 1,1-Dioxide is a heterocyclic compound with a five-membered ring containing sulfur, nitrogen, and oxygen atoms.^[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source(s) |
|---------------------------|---|---------------------|
| CAS Number | 881652-45-5 | Multiple sources |
| Molecular Formula | C ₃ H ₅ NO ₂ S | Multiple sources |
| Molecular Weight | 119.14 g/mol | Multiple sources |
| Melting Point | 68-70 °C | [2] |
| Boiling Point (Predicted) | 248.7 ± 23.0 °C | [2] |
| Density (Predicted) | 1.55 ± 0.1 g/cm ³ | [2] |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

Synthesis and Preparation

A detailed, publicly available experimental protocol for the synthesis of **4,5-Dihydroisothiazole 1,1-Dioxide** is not readily found in the scientific literature. However, a general approach for the synthesis of isothiazoles involves the reaction of 3-mercaptopropionitrile with elemental chlorine or bromine in a suitable non-reactive solvent at a controlled temperature, typically below 50°C.[\[2\]](#) The reaction time can vary from a few minutes to several hours.[\[2\]](#)

Another potential synthetic route for related cyclic sulfonamides involves a "branching-folding" strategy, starting from saccharin-derived ketimines which undergo various annulation and addition reactions.[\[3\]](#) This approach allows for the generation of diverse sulfonamide scaffolds.

It is important to note that these are general synthetic strategies and would require optimization for the specific synthesis of **4,5-Dihydroisothiazole 1,1-Dioxide**.

Potential Biological Activity and Experimental Protocols

While specific biological activities for **4,5-Dihydroisothiazole 1,1-Dioxide** have not been reported, related heterocyclic compounds, including isothiazole and sulfonamide derivatives, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The structural features of this compound make it a candidate for investigation in various biological assays.

General Experimental Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines a general method for determining the cytotoxic effects of a novel compound against cancer cell lines using the MTT assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

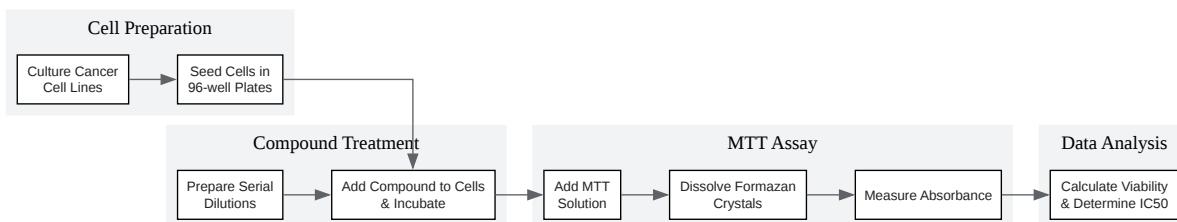
Materials:

- Cancer cell lines (e.g., from NCI-60 panel)[7]
- Complete culture medium
- Trypsin-EDTA
- 96-well plates
- Test compound (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (for dissolving formazan crystals)
- Microplate reader

Procedure:

- **Cell Seeding:** Harvest logarithmically growing cells and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[6]

- Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).[6]
- MTT Assay: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[6]
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]



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Caption: Workflow for determining compound cytotoxicity using the MTT assay.

General Experimental Protocol for Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.[8]

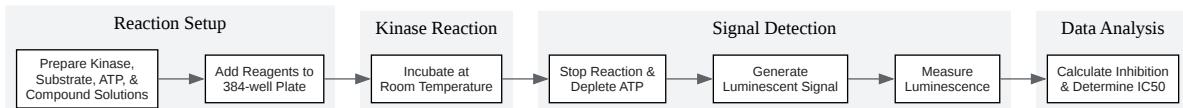
Objective: To determine the IC50 value of the test compound against a target kinase.

Materials:

- Purified target kinase
- Kinase-specific substrate
- Kinase reaction buffer
- ATP
- Test compound (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well plates
- Luminometer

Procedure:

- Reagent Preparation: Prepare 2X solutions of the kinase, substrate, test compound at various concentrations, and ATP in the kinase buffer.[8]
- Kinase Reaction: In a 384-well plate, add the test compound solution, followed by the kinase/substrate solution. Initiate the reaction by adding the ATP solution. Incubate at room temperature.[8]
- ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
- Luminescence Measurement: Measure the luminescence using a plate reader.[8]
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and plot the data to determine the IC50 value.[8]



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Caption: Workflow of a typical biochemical kinase inhibition assay.

Potential Signaling Pathways

The sulfur dioxide moiety within the **4,5-Dihydroisothiazole 1,1-Dioxide** structure is of interest. Sulfur dioxide is a known gasotransmitter that can influence various signaling pathways.^[9] For instance, it has been shown to be involved in redox signaling and can affect ion channels and mitogen-activated protein kinase (MAPK) pathways.^[9] However, it is crucial to note that this is speculative, and dedicated research is required to determine if and how **4,5-Dihydroisothiazole 1,1-Dioxide** interacts with these or other cellular signaling pathways.

Suppliers

4,5-Dihydroisothiazole 1,1-Dioxide is available from various chemical suppliers, typically for research and development purposes. Purity levels generally range from 95% to 98%. Some of the suppliers include:

- CymitQuimica^[1]
- Howei Pharm
- 2a biotech
- RR Scientific^[10]
- Capot Chemical^[11]
- Enamine^[5]

It is recommended to contact the suppliers directly to obtain the most current and detailed technical data sheets, including purity analysis and safety information.

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